5-Bromo-6-chloro-1H-indazole-3-carbaldehyde
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Overview
Description
5-Bromo-6-chloro-1H-indazole-3-carbaldehyde: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable substituted benzene derivative.
Halogenation: The benzene derivative undergoes halogenation to introduce bromine and chlorine atoms at specific positions.
Cyclization: The halogenated intermediate is then subjected to cyclization reactions to form the indazole ring.
Formylation: Finally, the formyl group is introduced at the 3-position of the indazole ring to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of metal catalysts such as copper or palladium to facilitate the halogenation and cyclization steps.
Solvents: Selection of appropriate solvents like dimethyl sulfoxide (DMSO) or toluene to enhance reaction efficiency.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1H-indazole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Bromo-6-chloro-1H-indazole-3-carboxylic acid.
Reduction: Formation of 5-Bromo-6-chloro-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-chloro-1H-indazole-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indazole-3-carbaldehyde
- 6-Chloro-1H-indazole-3-carbaldehyde
- 5-Chloro-1H-indazole-3-carbaldehyde
Uniqueness
5-Bromo-6-chloro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its mono-halogenated counterparts. This dual halogenation allows for more versatile chemical modifications and potentially enhanced biological effects .
Properties
Molecular Formula |
C8H4BrClN2O |
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Molecular Weight |
259.49 g/mol |
IUPAC Name |
5-bromo-6-chloro-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-3H,(H,11,12) |
InChI Key |
NPUMJIWWDKUNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C(NN=C21)C=O)Br)Cl |
Origin of Product |
United States |
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